molecular formula C21H16N2O3S2 B2583562 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 898427-74-2

2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B2583562
CAS No.: 898427-74-2
M. Wt: 408.49
InChI Key: KTUQHBJMZASEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic compound characterized by its unique structural components, including a benzenesulfonyl group and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Introduction of the Benzenesulfonyl Group: The benzothiazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the benzenesulfonyl group.

    Acetamide Formation: Finally, the sulfonylated benzothiazole is coupled with an acetamide derivative under appropriate conditions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, triethylamine.

    Coupling Agents: EDCI, DMAP.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfide derivatives.

Scientific Research Applications

2-(Benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl and benzothiazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzenesulfonyl)-N-phenylacetamide: Lacks the benzothiazole moiety, which may reduce its biological activity.

    N-[3-(1,3-Benzothiazol-2-yl)phenyl]acetamide: Lacks the benzenesulfonyl group, potentially altering its chemical reactivity and biological properties.

    2-(Benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]ethanamide: Similar structure but with an ethanamide group, which may affect its solubility and reactivity.

Uniqueness

The unique combination of the benzenesulfonyl and benzothiazole groups in 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c24-20(14-28(25,26)17-9-2-1-3-10-17)22-16-8-6-7-15(13-16)21-23-18-11-4-5-12-19(18)27-21/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUQHBJMZASEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.